6,7-dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
6,7-dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C8H5Cl2NO2 and its molecular weight is 218.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Researchers have developed methods for synthesizing hexahydropyrrolo[2,3-b]indoles from indolin-3-one, demonstrating the addition of molecular diversity to the pyrrolo[2,3-b]indole ring system. This synthesis involves domino reactions, olefination, isomerization, and Claisen rearrangement followed by reductive cyclization, showcasing the chemical versatility and potential of 6,7-dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one derivatives in creating structurally diverse molecules (Kawasaki et al., 2005).
Reactivity Studies
The nucleophilic reactivities of indoles, including modifications of the core structure such as this compound, have been examined to understand their coupling reactions with reference benzhydryl cations. These studies provide insights into the reactivity patterns of indoles, influencing the design of new synthetic routes for indole derivatives (Lakhdar et al., 2006).
Formation of Stable Vesicles
Research on indole derivatives forming stable vesicles suggests potential applications in biotechnology and pharmaceuticals. The study indicates that certain indole modifications, akin to this compound, can form aggregates in aqueous solutions, hinting at their role in membrane interactions and drug delivery systems (Abel et al., 2000).
Novel Fluorescence Probes
The development of novel fluorescence probes based on indole derivatives, including structures related to this compound, for detecting reactive oxygen species showcases the compound's utility in biological and chemical sensing applications. These probes can distinguish specific species of reactive oxygen species, illustrating the compound's potential in advanced diagnostic tools (Setsukinai et al., 2003).
Corrosion Inhibition
Studies on the adsorption of L-Tryptophan-derived Schiff bases, related to the structure of this compound, on stainless steel surfaces reveal the compound's potential as a corrosion inhibitor in acidic environments. This application is crucial for extending the lifespan of metal components in industrial settings (Vikneshvaran & Velmathi, 2017).
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “6,7-dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one” could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in metabolic pathways . These interactions are often characterized by the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, indole derivatives have been shown to affect the activity of enzymes involved in the biosynthesis and degradation of key metabolites . This compound may also influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
6,7-dichloro-3-hydroxy-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJFLDIJFALDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(C(=O)N2)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.